molecular formula C2H11N2O4P B12664533 Ethylenediammonium hydrogen phosphate CAS No. 85408-23-7

Ethylenediammonium hydrogen phosphate

Cat. No.: B12664533
CAS No.: 85408-23-7
M. Wt: 158.09 g/mol
InChI Key: ZSFDBVJMDCMTBM-UHFFFAOYSA-N
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Description

Contextualization in Inorganic-Organic Hybrid Materials Chemistry

Ethylenediammonium hydrogen phosphate (B84403), with the chemical formula (C₂H₁₀N₂)(HPO₄), is a member of the extensive family of inorganic-organic hybrid materials. These materials are composites that incorporate both inorganic and organic components at the molecular level, often leading to novel properties that are not present in the individual constituents. The field of hybrid inorganic-organic systems is a significant area of materials chemistry, driven by the potential to create materials with tailored functionalities for applications such as catalysis, ion exchange, and open-framework structures. nih.gov

Scope and Significance of Academic Inquiry

Academic interest in ethylenediammonium hydrogen phosphate and related compounds stems from their diverse structural chemistry and potential applications. Researchers have extensively investigated hybrid metal phosphates due to their impressive structural variety, which is highly sought after for catalytic applications. nih.gov The study of these materials involves their synthesis, often under hydrothermal conditions, and detailed characterization of their crystal structures and physicochemical properties. nih.govnih.govkoreascience.kr

The significance of this research lies in understanding the principles of self-assembly between organic and inorganic components. The dihydrogen phosphate anion (H₂PO₄⁻) is particularly noted for its ability to form robust hydrogen-bonded networks, which can act as a host lattice for various organic cations. researchgate.net By systematically studying compounds like this compound, scientists can gain insights into how to design and synthesize new hybrid materials with specific structural motifs and, consequently, desired physical or chemical properties. The investigation into their thermal stability and spectroscopic signatures further elucidates the nature of the interactions between the organic and inorganic moieties. nih.govsemanticscholar.org

Properties

IUPAC Name

2-azaniumylethylazanium;hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H8N2.H3O4P/c3-1-2-4;1-5(2,3)4/h1-4H2;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSFDBVJMDCMTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[NH3+])[NH3+].OP(=O)([O-])[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H11N2O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

52657-34-8
Details Compound: 1,2-Ethanediamine, phosphate (1:1)
Record name 1,2-Ethanediamine, phosphate (1:1)
Source CAS Common Chemistry
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Molecular Weight

158.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14852-17-6, 85408-23-7, 52657-34-8
Record name Ethylenediamine, phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14852-17-6
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Record name Phosphoric acid, reaction products with ethylenediamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethylenediammonium hydrogen phosphate
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Record name Ethylenediammonium hydrogen phosphate
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Synthetic Methodologies and Crystallization Protocols

Preparation Routes for Ethylenediammonium Hydrogen Phosphate (B84403)

The synthesis of ethylenediammonium hydrogen phosphate can be achieved through several chemical routes, with hydrothermal synthesis and solution growth being the most prominent. These methods offer distinct advantages in controlling the crystallization process and the final product's characteristics.

Hydrothermal Synthesis Conditions and Parameters

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under elevated temperature and pressure. In the context of ethylenediammonium-containing phosphates, this technique has been successfully employed to create complex structures. While direct reports on the hydrothermal synthesis of pure this compound are not extensively detailed in the provided search results, the synthesis of related compounds, such as ethylenediammonium intercalated vanadyl phosphates and ethylenediammonium monohydric phosphate, provides valuable insights into the potential conditions. umass.eduias.ac.in

The synthesis of an ethylenediammonium intercalated vanadyl phosphate involved reacting V₂O₅, Ni powder, H₃PO₄, ethylenediamine (B42938) (en), and distilled water in a molar ratio of 1:1:32.4:2.4:1515. ias.ac.in The mixture was heated in a Teflon-lined acid digestion reactor at 180°C for 10 hours, followed by controlled cooling. ias.ac.in Another study on a different ethylenediammonium vanadium phosphate utilized a mole ratio of V₂O₅:H₃PO₄:en:H₂O of 1:6.9:3.6:265 at 170°C for 5 days. researchgate.net The synthesis of ethylenediammonium monohydric phosphate has also been achieved via hydrothermal methods, resulting in a monoclinic crystal system.

These examples suggest that the hydrothermal synthesis of this compound would likely involve the reaction of ethylenediamine with a phosphorus source, such as phosphoric acid, in an aqueous medium within a sealed reactor at temperatures ranging from 150°C to 200°C. The molar ratios of the reactants and the duration of the reaction would be critical parameters to control the stoichiometry and phase purity of the final product.

Table 1: Exemplary Hydrothermal Synthesis Parameters for Ethylenediammonium-Containing Phosphates

Parameter Value Reference
Reactants V₂O₅, Ni, H₃PO₄, en, H₂O ias.ac.in
Molar Ratio 1:1:32.4:2.4:1515 ias.ac.in
Temperature 180°C ias.ac.in
Duration 10 hours ias.ac.in
Reactants V₂O₅, H₃PO₄, en, H₂O researchgate.net
Molar Ratio 1:6.9:3.6:265 researchgate.net
Temperature 170°C researchgate.net
Duration 5 days researchgate.net

Solution Growth Techniques (e.g., Slow Evaporation)

Solution growth techniques, particularly slow evaporation, are widely used for obtaining high-quality single crystals. This method relies on the gradual increase in solute concentration in a solution as the solvent evaporates, leading to nucleation and crystal growth.

The general procedure for slow evaporation involves dissolving the compound in a suitable solvent or a mixture of solvents in which it is moderately soluble. umass.edu The choice of solvent is crucial; it should allow for a controlled rate of evaporation. Covering the container with a perforated film or cotton can regulate this rate. umass.edu The solution is then left undisturbed in a stable environment to facilitate the growth of well-defined crystals. umass.edu For instance, the synthesis of ethylenediammonium sulfate (B86663) crystals was achieved by dissolving the compound in warm distilled water and allowing the solution to cool and evaporate slowly at room temperature. rsc.org

For this compound, a potential approach would be to prepare a saturated or near-saturated aqueous solution of the compound, possibly by reacting stoichiometric amounts of ethylenediamine and phosphoric acid. This solution would then be allowed to evaporate slowly at a constant temperature. The quality and size of the resulting crystals would depend on the rate of evaporation, the purity of the solution, and the absence of mechanical disturbances.

Table 2: General Parameters for Slow Evaporation Crystallization

Parameter Description Reference
Solubility The compound should be moderately soluble in the chosen solvent. umass.edu
Evaporation Rate Controlled by covering the container (e.g., with parafilm with small holes). umass.edu
Environment The crystallization setup should be kept in a location with minimal air and mechanical disturbance. umass.edu
Temperature A constant temperature is generally preferred to ensure steady crystal growth. rsc.org

Mechanistic Aspects of Crystal Growth

The formation of crystals from a solution is a complex process governed by the principles of nucleation and subsequent growth. The surrounding chemical environment plays a pivotal role in shaping the final crystalline morphology.

Nucleation and Growth Phenomena in Solution

Crystal formation begins with nucleation, the initial formation of a stable crystalline entity from a supersaturated solution. This can occur homogeneously within the solution or heterogeneously on existing surfaces or impurities. Following nucleation, the crystal grows by the addition of molecules or ions from the solution onto its surfaces.

In the context of phosphate compounds, studies on the crystallization of ammonium (B1175870) dihydrogen phosphate (ADP) and potassium dihydrogen phosphate (KDP) have shown that the growth process is highly dependent on the level of supersaturation. ias.ac.in The growth rate of crystal faces often follows a non-linear relationship with supersaturation. At low supersaturation, growth can be dominated by the presence of screw dislocations, while at higher supersaturation, two-dimensional nucleation on the crystal surface can become the primary growth mechanism. researchgate.net The presence of impurities can also significantly affect the nucleation and growth kinetics, often by adsorbing onto specific crystal faces and inhibiting their growth.

For this compound, it is expected that similar phenomena would govern its crystallization from solution. The degree of supersaturation, the presence of impurities, and the solution's hydrodynamics would be key factors influencing the nucleation rate and the subsequent growth of the crystals.

Influence of Reaction Environment on Crystalline Morphology

Studies on other phosphate systems have demonstrated the profound effect of pH on crystal morphology. For instance, in the synthesis of calcium phosphates, acidic conditions (pH 5) favor the formation of monetite with a triclinic crystal system, while alkaline conditions (pH 10) lead to hydroxyapatite (B223615) with a hexagonal structure. mdpi.com Similarly, the pH of the growth solution can alter the growth mechanism of KDP crystals, with lower pH values promoting 2D nucleation. researchgate.net

Temperature also plays a critical role. For struvite, a magnesium ammonium phosphate, lower synthesis temperatures (≤30°C) favor the formation of more crystalline and stable structures. researchgate.net In the case of KDP, an increase in temperature can lead to an increase in the growth rate and a reduction in the aspect ratio of the crystals. mdpi.com

Table 3: Influence of Environmental Factors on Crystal Morphology of Phosphates

Factor Effect on Morphology Example Compound(s) Reference(s)
pH Can alter crystal phase, system, and growth mechanism. Calcium Phosphates, KDP researchgate.netmdpi.com
Temperature Affects crystallinity, stability, and growth rate. Struvite, KDP mdpi.comresearchgate.net
Supersaturation Influences the dominant growth mechanism (dislocation vs. 2D nucleation). ADP, KDP ias.ac.inresearchgate.net

Elucidation of Crystal Structure and Supramolecular Architecture

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline material. This technique has been employed to meticulously map the three-dimensional structure of ethylenediammonium bis(dihydrogenmonophosphate), providing a clear picture of its crystallographic properties, molecular shape, and internal geometry.

Determination of Crystallographic System and Space Group

The crystal structure of ethylenediammonium bis(dihydrogenmonophosphate) was determined through single-crystal X-ray diffraction analysis. The analysis revealed that the compound crystallizes in the monoclinic system. The specific space group was identified as P2₁/a , which is a standard representation for the P2₁/c space group (No. 14).

Analysis of Unit Cell Parameters and Molecular Conformation

The unit cell is the fundamental repeating block that constructs the entire crystal. For ethylenediammonium bis(dihydrogenmonophosphate), the dimensions of this building block have been precisely measured. The ethylenediammonium dication, [NH₃(CH₂)₂NH₃]²⁺, lies on a center of inversion, which dictates a trans or anti-periplanar conformation for the C-C bond.

The detailed crystallographic parameters at a temperature of 298 K are presented below.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/a
a14.224(3) Å
b5.917(1) Å
c5.845(1) Å
α90°
β94.96(1)°
γ90°
Volume (V)490.1(1) ų
Formulas per unit cell (Z)2

Interatomic Distances and Bond Angles Characterization

The precise measurement of bond lengths and angles within the constituent ions reveals details about their electronic structure and hybridization. In the dihydrogen phosphate (B84403) (H₂PO₄⁻) anion, the P-O distances vary depending on whether the oxygen atom is protonated (P-OH) or not. The P-OH bonds are typically longer than the P-O bonds due to the influence of the attached hydrogen atom. Similarly, the geometry of the ethylenediammonium cation provides standard values for C-C and C-N single bonds. In related structures, P-O distances can range from approximately 1.49 Å to 1.57 Å. researchgate.net

Detailed Analysis of Hydrogen Bonding Networks

N—H···O and O—H···O Interactions in Crystal Packing

Two principal types of hydrogen bonds are responsible for the structural cohesion of the crystal: strong O—H···O interactions between the dihydrogen phosphate anions and N—H···O interactions that link the organic cations to the inorganic anions.

The O—H···O bonds involve the acidic protons of one H₂PO₄⁻ group donating to an oxygen atom of an adjacent H₂PO₄⁻ group. These interactions are particularly strong and are the cornerstone of the inorganic substructure. The N—H···O bonds are formed between the ammonium (B1175870) groups (-NH₃⁺) of the ethylenediammonium cation, which act as hydrogen bond donors, and the oxygen atoms of the phosphate groups, which serve as acceptors. This extensive network of charge-assisted hydrogen bonds effectively neutralizes the charges and stabilizes the entire crystalline framework.

Formation of One-, Two-, and Three-Dimensional Supramolecular Assemblies

The interplay of the hydrogen bonds described above results in a well-defined and elegant three-dimensional supramolecular architecture.

The process of assembly can be visualized in stages. First, the strong O—H···O hydrogen bonds link the H₂PO₄⁻ tetrahedra together, forming infinite one-dimensional chains that propagate along the a-axis of the unit cell. These anionic chains constitute the inorganic backbone of the structure.

In the second stage, the ethylenediammonium cations, [NH₃(CH₂)₂NH₃]²⁺, are positioned between these inorganic chains. Through multiple N—H···O hydrogen bonds, these organic dications act as cross-linking agents, connecting the parallel phosphate chains. This extensive cross-linking extends in all directions, ultimately building a robust and stable three-dimensional network . The resulting structure is a testament to the power of hydrogen bonding in crystal engineering, creating a complex yet highly ordered solid-state assembly from simple organic and inorganic precursors.

Role of Ethylenediammonium Cations in Templating Hydrogen-Bonded Frameworks

The ethylenediammonium dication, [H₃N(CH₂)₂NH₃]²⁺, plays a crucial role as a structural template in the formation of hydrogen-bonded networks. Its size, shape, and the presence of six acidic protons on the two ammonium groups enable it to direct the assembly of hydrogen phosphate anions into well-defined architectures. This templating effect arises from the formation of extensive and robust N-H···O hydrogen bonds between the ammonium donor groups of the cation and the oxygen acceptors of the phosphate anions. uoc.gr

In many of these structures, the ethylenediammonium cation bridges multiple phosphate groups, creating a cohesive, multidimensional framework. For instance, in certain amine-templated phosphonates, the ethylenediammonium dication and phosphonate (B1237965) anions are linked via N–H⋯O–P hydrogen bonds to form a three-dimensional H-bonded network. uoc.gr The charge on the dication assists in organizing the anionic phosphate components, leading to charge-assisted hydrogen-bonded frameworks. rsc.org The predictable geometry and hydrogen-bonding capability of the ethylenediammonium cation allow it to be a reliable building block in crystal engineering, leading to the formation of layered compounds where anionic phosphonate layers are charge-balanced by the organic cations. uoc.gr The result is an intricate and stable supramolecular assembly held together by a network of these directional interactions.

Integration within Metal-Organic Hybrid Systems

Ethylenediammonium hydrogen phosphate components are integral to the synthesis of advanced metal-organic hybrid materials. The ethylenediamine (B42938) cation acts as a template or counter-ion, while the phosphate group readily coordinates with metal centers, giving rise to diverse and functional structures.

Coordination with Transition Metal Ions (e.g., Molybdenum, Cobalt, Vanadium, Iron, Manganese, Zinc)

The phosphate anions and the ethylenediamine molecule (or its cationic form) readily interact with a variety of transition metal ions to form complex hybrid materials. The use of organic amines as structure-directing agents in the synthesis of metal phosphates has led to numerous novel compounds with one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) structures. acs.org

Examples of such coordination compounds include:

Cobalt and Zinc: Ethylenediamine has been successfully used as a template in the synthesis of zeolite-type structures in cobalt phosphate and zinc arsenate systems. csulb.edu

Iron: A wide range of organically templated iron phosphates have been prepared under mild hydrothermal conditions, demonstrating the versatility of amines in directing the final structure. acs.org

Manganese, Cobalt, and Nickel: The reaction of 1,2-ethylenediphosphonic acid with manganese, cobalt, and nickel under hydrothermal conditions has yielded pillared layered structures, showcasing the coordination of the phosphonate groups with the metal centers. nih.gov

Vanadium: Mesostructured mixed-valence oxovanadium phosphates have been synthesized using surfactant templates, which can be pyrolyzed to form catalytically active (VO)₂P₂O₇ phases.

These examples highlight the ability of the phosphate group to bind to transition metals, while the ethylenediammonium cation stabilizes the resulting inorganic framework.

Formation of Inorganic-Organic Frameworks and Layered Structures

The combination of transition metals, phosphate groups, and ethylenediammonium cations is a proven strategy for constructing inorganic-organic hybrid frameworks and layered materials. In these structures, the inorganic component typically consists of metal-oxygen-phosphorus linkages, forming chains, layers, or open frameworks. The organic ethylenediammonium cations are located within the voids or between the layers of the inorganic substructure. uoc.gr

Investigation of Metal Ion Oxidation States and Coordination Geometries

Detailed structural analysis, primarily through single-crystal X-ray diffraction, provides precise information on the oxidation states and coordination environments of the metal ions within these hybrid frameworks. The oxidation state is often inferred from charge balance considerations with the anionic phosphate framework and the organic cation. Spectroscopic and magnetic studies can further confirm these assignments. nih.gov

The coordination geometry around the metal center is a key feature of these materials. For instance, in a series of metal ethylenediphosphonates, the Co(II) and Ni(II) ions in the layered structures Co₂(H₂O)₂(O₃PC₂H₄PO₃) and Ni₂(H₂O)₂(O₃PC₂H₄PO₃) adopt specific coordination environments defined by the phosphonate oxygen atoms and water molecules. nih.gov In other amine-templated metal phosphites, aluminum atoms have been found in four-coordinate geometries, while indium atoms are octahedrally coordinated to six oxygen atoms. nih.gov The precise bond lengths and angles determine the local geometry (e.g., tetrahedral, octahedral), which in turn influences the properties of the bulk material. nih.govnih.gov

Table 1: Coordination Details of Metal Ions in Selected Amine-Templated Phosphates/Phosphites This interactive table summarizes crystallographic data from representative structures. Click on headers to explore.

Metal IonOxidation StateCoordination NumberCoordination GeometryRepresentative Bond Lengths (Å)Source
Al³⁺ +34TetrahedralAl-O: 1.717 - 1.722 nih.gov
In³⁺ +36OctahedralIn-O: 2.072 - 2.237 nih.gov
Co²⁺ +2--Co-O: Not specified nih.gov
Ni²⁺ +2--Ni-O: Not specified nih.gov
Mn²⁺ +2--Mn-O: Not specified nih.gov

Spectroscopic Characterization for Structural and Electronic Insights

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within ethylenediammonium hydrogen phosphate (B84403). These techniques are complementary, with the selection rules for each providing a more complete picture of the vibrational modes. The spectra are characterized by distinct bands corresponding to the vibrations of the ethylenediammonium cation ([H₃N(CH₂)₂NH₃]²⁺) and the hydrogen phosphate anion (HPO₄²⁻).

The vibrational spectrum of ethylenediammonium hydrogen phosphate can be systematically dissected by assigning observed bands to the characteristic motions of its constituent functional groups.

Ethylenediammonium Cation: The vibrational modes of the ethylenediammonium cation are well-documented in various salts. The N-H stretching vibrations of the -NH₃⁺ groups are typically observed in the high-frequency region of the IR and Raman spectra, generally between 3200 and 2800 cm⁻¹. These bands are often broad due to extensive hydrogen bonding. The C-H stretching vibrations of the methylene (B1212753) (-CH₂-) groups appear in the 3000-2850 cm⁻¹ range.

Deformation and bending modes of the cation occur at lower frequencies. The asymmetric and symmetric bending modes of the -NH₃⁺ group (δₐₛ(NH₃⁺) and δₛ(NH₃⁺)) are expected around 1600-1500 cm⁻¹. The scissoring (δ(CH₂)), wagging (ω(CH₂)), twisting (τ(CH₂)), and rocking (ρ(CH₂)) modes of the methylene groups give rise to a series of bands in the 1470-750 cm⁻¹ region. The C-C and C-N stretching vibrations are also found in the fingerprint region, typically between 1200 and 900 cm⁻¹.

Hydrogen Phosphate Anion: The hydrogen phosphate anion (HPO₄²⁻) belongs to the C₃ᵥ point group in its isolated state, but its symmetry is often lowered in a crystalline environment, leading to the activation of otherwise silent modes and the splitting of degenerate vibrations. The vibrational modes of the phosphate group are highly sensitive to its protonation state and its interactions with the surrounding cations and water molecules. researchgate.netnih.gov

The most characteristic vibrations of the HPO₄²⁻ anion include:

P-O-H vibrations: The O-H stretching vibration (ν(OH)) is expected as a broad band in the 2900-2400 cm⁻¹ region. The in-plane (δ(POH)) and out-of-plane (γ(POH)) bending vibrations are typically found around 1250-1200 cm⁻¹ and 900-850 cm⁻¹, respectively.

PO₃ group vibrations: The asymmetric stretching vibrations (νₐₛ(PO₃)) typically appear as strong bands in the 1150-1050 cm⁻¹ region, while the symmetric stretching vibration (νₛ(PO₃)) is found around 1000-950 cm⁻¹. waikato.ac.nz The deformation modes of the PO₃ group (δ(PO₃)) occur at lower frequencies, generally below 600 cm⁻¹.

A representative assignment of the major vibrational bands for this compound, based on data from analogous compounds, is presented in Table 1.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Assignment
ν(NH₃⁺)3200 - 2800N-H stretching
ν(CH₂)3000 - 2850C-H stretching
ν(OH) of HPO₄²⁻2900 - 2400O-H stretching in hydrogen phosphate
δₐₛ(NH₃⁺) and δₛ(NH₃⁺)1600 - 1500N-H bending
δ(CH₂)~1470 - 1440C-H scissoring
δ(POH)~1250 - 1200P-O-H in-plane bending
νₐₛ(PO₃)~1150 - 1050Asymmetric P-O stretching
νₛ(PO₃)~1000 - 950Symmetric P-O stretching
γ(POH)~900 - 850P-O-H out-of-plane bending
Rocking, Wagging, Twisting modes of CH₂1300 - 750Methylene group deformations
Deformation modes of PO₃< 600P-O bending

The presence and strength of hydrogen bonds in this compound have a profound effect on its vibrational spectra. researchgate.netnih.govrsc.org The extensive network of N-H···O and O-H···O hydrogen bonds between the ethylenediammonium cations and the hydrogen phosphate anions leads to significant shifts in the vibrational frequencies of the involved functional groups. researchgate.netnih.gov

The N-H stretching vibrations of the ammonium (B1175870) groups are particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding, these vibrations would appear at higher frequencies. In the solid state, the formation of N-H···O bonds weakens the N-H bond, causing a red-shift (a shift to lower wavenumbers) and significant broadening of the corresponding absorption bands. The magnitude of this shift can be correlated with the strength of the hydrogen bond; stronger bonds result in larger red-shifts.

Similarly, the O-H stretching vibration of the hydrogen phosphate anion is a sensitive probe of hydrogen bonding. The O-H···O interactions between adjacent phosphate groups or with water molecules of crystallization (if present) will also lead to a broad and red-shifted ν(OH) band.

The bending modes can also be affected. For instance, the in-plane and out-of-plane bending modes of the N-H and O-H groups often exhibit a blue-shift (a shift to higher wavenumbers) upon hydrogen bond formation, as the intermolecular interaction hinders these bending motions. Analysis of these spectroscopic shifts provides valuable, albeit qualitative, information about the hydrogen-bonding network within the crystal lattice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the local chemical environment of specific nuclei, such as ¹H, ¹³C, and ³¹P, within the this compound structure.

The ¹H, ¹³C, and ³¹P NMR spectra of this compound can confirm the presence of the distinct chemical entities and provide insights into their electronic environment.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the ethylenediammonium cation and the proton of the hydrogen phosphate anion. The protons of the -NH₃⁺ groups will likely appear as a broad signal due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus. Its chemical shift will be significantly influenced by hydrogen bonding. The methylene protons (-CH₂-) of the ethylenediammonium cation would typically appear as a singlet or a more complex multiplet depending on the conformational rigidity of the cation in the crystal lattice. The P-O-H proton of the hydrogen phosphate anion is also expected to be broad and its chemical shift will be highly dependent on the extent of hydrogen bonding and proton exchange.

¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance for the two equivalent methylene carbons of the ethylenediammonium cation. The chemical shift of this peak will be influenced by the proximity of the positively charged ammonium groups.

³¹P NMR: The phosphorus-31 NMR spectrum is a powerful tool for characterizing the phosphate species. A single resonance is expected for the hydrogen phosphate (HPO₄²⁻) anion. The chemical shift of this signal is sensitive to the protonation state and the local environment, including hydrogen bonding interactions.

A summary of anticipated NMR chemical shifts is provided in Table 2.

NucleusFunctional GroupExpected Chemical Shift (ppm)Notes
¹H-CH₂-~2.5 - 3.5Influenced by the electron-withdrawing effect of the -NH₃⁺ groups.
¹H-NH₃⁺Broad, ~7.0 - 9.0Chemical shift and line shape are highly dependent on hydrogen bonding and exchange.
¹HP-O-HBroad, variableOften difficult to observe due to exchange and hydrogen bonding.
¹³C-CH₂-~40 - 50A single peak is expected due to the symmetry of the cation.
³¹PHPO₄²⁻~0 - 5Relative to 85% H₃PO₄. Sensitive to pH and cation interactions.

Advanced Spectroscopic Probes (e.g., Mössbauer Spectroscopy for Metal-Containing Analogs)

While not directly applicable to this compound itself, Mössbauer spectroscopy can be an invaluable tool for studying metal-containing analogs where a Mössbauer-active isotope, such as ⁵⁷Fe, is incorporated into the structure. For instance, in a hypothetical compound like ethylenediammonium iron(II) phosphate, Mössbauer spectroscopy could provide detailed information about the oxidation state, spin state, and coordination environment of the iron ions.

The isomer shift (δ) would indicate the oxidation state (Fe²⁺ or Fe³⁺), while the quadrupole splitting (ΔE_Q) would provide information about the symmetry of the electric field gradient at the iron nucleus, which is influenced by the arrangement of the surrounding phosphate and ethylenediammonium ions. Magnetic hyperfine splitting could also be observed at low temperatures if the material orders magnetically. This technique would thus offer a unique window into the local electronic and magnetic properties at the metal center in such analogs.

Theoretical and Computational Investigations of Structure and Reactivity

Density Functional Theory (DFT) and Ab Initio Methodologies

At the forefront of computational materials science are Density Functional Theory (DFT) and ab initio methods. These quantum mechanical approaches are employed to solve the electronic structure of many-body systems, providing fundamental insights into molecular properties. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT simplifies the problem by focusing on the electron density. mdpi.comuniroma1.itrsc.org For compounds like ethylenediammonium hydrogen phosphate (B84403), these methods are crucial for determining a stable molecular structure and understanding its electronic characteristics. nih.govlpnu.ua

Geometry Optimization and Electronic Structure Determination

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For ethylenediammonium hydrogen phosphate, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Theoretical calculations on related ethylenediammonium complexes have been performed using both ab-initio Hartree-Fock (HF) and semi-empirical PM3 methods to determine their structure. nih.gov In many organic-inorganic hybrid phosphate systems, DFT calculations, often using the B3LYP functional, have been shown to produce optimized geometrical parameters that are in good agreement with experimental results from X-ray diffraction. lpnu.ua

The optimized structure of the ethylenediammonium dication typically adopts a trans or gauche conformation, while the hydrogen phosphate anion (HPO₄²⁻) maintains its tetrahedral geometry. The crystal structure is stabilized by an extensive network of hydrogen bonds between the ammonium (B1175870) groups (-NH₃⁺) of the cation and the oxygen atoms of the anion.

The electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity and electronic properties. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability. In similar dihydrogenphosphate salts, the HOMO is often localized on the phosphate anion, while the LUMO is centered on the organic cation. dntb.gov.ua This distribution indicates the electron-donating nature of the phosphate group and the electron-accepting character of the ethylenediammonium ion.

Table 1: Representative Calculated Geometrical Parameters for Phosphate-Amine Systems (Note: Data is illustrative and based on typical values found in related phosphate-amine crystal structures, as specific optimized geometry for this compound is not readily available in the cited literature.)

ParameterBond/AngleTypical Calculated Value
Bond LengthP-O~1.50 - 1.55 Å
P-OH~1.56 - 1.60 Å
C-C~1.52 Å
C-N~1.48 Å
Bond AngleO-P-O~107 - 112°
C-C-N~110°
Dihedral AngleN-C-C-N~180° (trans) or ~60° (gauche)

Calculation of Vibrational Frequencies and Spectroscopic Correlation

Computational methods are essential for interpreting and assigning the vibrational modes observed in experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which can then be used to determine the harmonic vibrational frequencies. nih.gov

For ethylenediammonium and its salts, theoretical calculations of vibrational spectra have been performed to assign the observed experimental bands. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. nih.gov

The vibrational spectrum of this compound can be divided into regions corresponding to the internal modes of the ethylenediammonium cation and the hydrogen phosphate anion.

Ethylenediammonium Cation: Key vibrations include N-H stretching modes (typically 3200-2800 cm⁻¹), CH₂ stretching (3000-2850 cm⁻¹), CH₂ scissoring (~1465 cm⁻¹), and C-C and C-N stretching modes.

Hydrogen Phosphate Anion: Characteristic vibrations include P-OH stretching, PO₃ symmetric and asymmetric stretching (typically in the 1100-900 cm⁻¹ region), and O-P-O bending modes (below 600 cm⁻¹).

The extensive hydrogen bonding in the crystal significantly influences these vibrational modes, often causing a red-shift (lowering of frequency) in the N-H and O-H stretching bands.

Vibrational ModeTypical Experimental Range (cm⁻¹)Typical Calculated Range (cm⁻¹, Scaled)
N-H Stretching3200 - 28003150 - 2750
C-H Stretching3000 - 28502980 - 2830
NH₃⁺ Bending1600 - 15001580 - 1480
CH₂ Scissoring~1465~1450
P=O / P-O Stretching1150 - 9501130 - 930
C-N Stretching1100 - 10001080 - 980
O-P-O Bending600 - 400580 - 380

Quantum Chemical Topology Approaches

Quantum Chemical Topology analyses partition the molecular space into chemically meaningful regions based on scalar fields derived from the electron density. These methods provide a visual and quantitative framework for understanding chemical bonding and intermolecular interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analyses

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful topological tools used to identify regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. Both ELF and LOL are based on kinetic energy density and provide a chemically intuitive map of electron pairs. researchgate.net

ELF: Measures the likelihood of finding an electron in the neighborhood of a reference electron. High ELF values (approaching 1) indicate strong localization, characteristic of covalent bonds and lone pairs.

LOL: Is also based on kinetic energy density and provides a similar picture, with high values indicating regions where electrons are more localized. ijasret.com

In this compound, an ELF/LOL analysis would reveal distinct basins of attraction. Covalent bonds such as C-H, C-N, C-C, and P-O would be characterized by disynaptic basins located between the respective atomic cores. Monosynaptic basins, corresponding to lone pairs, would be found on the oxygen and nitrogen atoms. The region between the ethylenediammonium cation and the hydrogen phosphate anion would show low ELF/LOL values, which is characteristic of ionic interactions and the closed-shell nature of the hydrogen bonds. nih.gov

Reduced Density Gradient (RDG) Studies for Non-Covalent Interactions

The Reduced Density Gradient (RDG) is a scalar field derived from the electron density and its first derivative. It is particularly useful for identifying and visualizing non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.gov

An RDG analysis of this compound would be crucial for understanding the hydrogen bonding network that defines its crystal structure. When plotted against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the density, the RDG analysis reveals:

Strong, attractive interactions (Hydrogen Bonds): Characterized by large, negative values of sign(λ₂)ρ, appearing as distinct spikes in the low-RDG region.

Weak, van der Waals interactions: Appearing as spikes near zero on the sign(λ₂)ρ axis.

Steric repulsion: Characterized by large, positive values of sign(λ₂)ρ.

Visualizing the RDG isosurfaces provides a 3D map of these interactions, with different colors typically used to distinguish between hydrogen bonds (blue), van der Waals interactions (green), and steric clashes (red). This would clearly illustrate the hydrogen bonds between the -NH₃⁺ groups and the phosphate oxygen atoms.

Natural Bonding Orbital (NBO) Analysis for Charge Transfer and Stabilization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and core orbitals. youtube.com This method is exceptionally useful for quantifying charge distribution and analyzing donor-acceptor interactions that contribute to molecular stability. nih.gov

In this compound, NBO analysis would first provide the natural atomic charges, confirming the +2 charge on the ethylenediammonium cation and the -2 charge on the hydrogen phosphate anion. More importantly, it allows for a detailed investigation of the hyperconjugative interactions that stabilize the crystal structure, particularly the hydrogen bonds.

This is achieved through a second-order perturbation theory analysis of the Fock matrix in the NBO basis. ijasret.com The interaction between a filled (donor) NBO and an empty (acceptor) NBO leads to a stabilization energy, E(2), which quantifies the strength of the interaction. For the N-H···O hydrogen bonds in this system, the key donor-acceptor interactions are between the lone pair orbitals (n) on the phosphate oxygen atoms and the antibonding orbitals (σ) of the N-H bonds. A significant E(2) value for an n(O) → σ(N-H) interaction provides quantitative evidence of charge transfer and the strength of the hydrogen bond. nih.gov

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(O)σ(N-H)> 15Strong Hydrogen Bond
n(O)σ(C-H)1 - 5Weak C-H···O Interaction

The magnitude of the E(2) stabilization energy correlates with the strength of the hydrogen bond and can be related to geometric parameters such as the H···O distance and the N-H···O angle. ijasret.com

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

There are no published studies that have performed Frontier Molecular Orbital (FMO) theory calculations on ethylenediammonium di(hydrogen phosphate). Consequently, data regarding the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the corresponding HOMO-LUMO energy gap, are not available.

Such an analysis would be valuable in predicting the compound's chemical reactivity, with the HOMO and LUMO energies indicating its electron-donating and electron-accepting capabilities, respectively. The energy gap is a key parameter for assessing its kinetic stability and electrical properties.

Table 1: Hypothetical Data Table for FMO Analysis of Ethylenediammonium Di(hydrogen phosphate)

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
(This table is for illustrative purposes only, as no experimental or computational data has been found.)

Computational Modeling of Reaction Mechanisms

No computational studies modeling the reaction mechanisms of ethylenediammonium di(hydrogen phosphate) have been found in the scientific literature. Research in this area would be instrumental in understanding its potential decomposition pathways, its role in synthetic chemistry, or its interactions with other chemical species.

Proton Transfer Pathways

While the crystal structure of ethylenediammonium di(hydrogen phosphate) suggests the presence of an extensive hydrogen-bonding network and the potential for proton transfer, no computational simulations specifically investigating these pathways have been published. The ethylenediammonium cation and the dihydrogen phosphate anions are both capable of participating in proton exchange, which could be crucial for understanding the material's conductivity and stability. Theoretical studies could map the potential energy surface for proton movement between the cation and anion and among the phosphate groups themselves.

Solid State Transformations and Phase Behavior

Polymorphism and Crystallographic Transitions

The ability of a compound to exist in more than one crystal structure is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. While the specific polymorphism of ethylenediammonium hydrogen phosphate (B84403) is not extensively documented in publicly available literature, insights can be drawn from related compounds. For instance, other organic salts containing the ethylenediammonium cation, such as ethylenediammonium 3,5-dinitrobenzoate (B1224709) (EDNB), are known to be polymorphic, existing in both a stable monoclinic form and a metastable triclinic form. frontiersin.orgstrath.ac.ukrsc.org

The crystal structure of ethylenediammonium hydrogen phosphate, specifically the monohydric phosphate ((H₃NCH₂CH₂NH₃)HPO₄), has been determined by single-crystal X-ray diffraction. koreascience.kr It crystallizes in the monoclinic system with the space group P2₁/c. koreascience.kr The structure is characterized by a three-dimensional network held together by hydrogen-bonding interactions. koreascience.kr A closely related compound, ethylenediammonium hydrogenphosphite (B1198204) ((C₂N₂H₈)(H₃PO₃)₂), also features a three-dimensional hydrogen-bonded network. researchgate.netdoaj.org

Phase transitions in similar n-alkyl ammonium (B1175870) dihydrogen phosphate crystals have been studied, revealing that the packing of the organic chains between the layers of phosphate tetrahedra plays a significant role. nitech.ac.jp For some of these compounds, no phase transitions were observed by differential scanning calorimetry (DSC) at low temperatures. nitech.ac.jp In contrast, other organic phosphite (B83602) salts, such as m-carboxyphenylammonium monohydrogenphosphite, undergo a reversible first-order single-crystal phase transition at low temperatures, which is accompanied by a significant contraction of the unit-cell volume. researchgate.net The potential for similar temperature- or pressure-induced crystallographic transitions in this compound remains an area for further investigation.

Table 1: Crystallographic Data for Ethylenediammonium Monohydric Phosphate koreascience.kr

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.209(1)
b (Å)7.891(1)
c (Å)8.039(1)
β (°)92.138(9)
V (ų)647.2(2)
Z4

Thermal Stability and Decomposition Processes

Generally, ammonium phosphate salts undergo decomposition upon heating. For example, ammonium phosphate shows mass loss and decomposition as a function of temperature. researchgate.net The thermal decomposition of iron(III) phosphates containing ammonia (B1221849) indicates stability up to approximately 440 K, followed by a multi-step decomposition involving the loss of ammonia. mdpi.com The dehydration of sodium dihydrogen phosphate also occurs in distinct steps at elevated temperatures. researchgate.net

For organic-inorganic hybrid salts, the decomposition process often involves the release of the organic component. In the case of ethylenediammonium salts, the volatile ethylenediamine (B42938) is expected to be released at elevated temperatures. The thermal decomposition of magnesium hydrogen phosphate trihydrate involves dehydration followed by phase transitions at higher temperatures. mdpi.com

The decomposition process can be complex, involving multiple overlapping steps that may require deconvolution techniques for detailed kinetic analysis. mdpi.com The final decomposition products of such phosphate salts are often metal phosphates or pyrophosphates. mdpi.com

Table 2: General Thermal Decomposition Characteristics of Related Phosphate Salts

Compound TypeGeneral Decomposition BehaviorReference
Ammonium PhosphatesDecompose with mass loss at elevated temperatures. researchgate.net
Metal-Ammonia PhosphatesStable to a certain temperature, then lose ammonia in steps. mdpi.com
Hydrated Dihydrogen PhosphatesUndergo dehydration in one or more steps. researchgate.net
Organic-Ammonium PhosphatesRelease of the organic amine component.-
Magnesium Hydrogen PhosphateDehydration followed by transformation to pyrophosphate. mdpi.com

Topotactic Conversions and Intercalation Phenomena

Topotactic transformations are solid-state reactions where the crystal lattice of the product has a clear and predictable crystallographic orientation relative to the reactant. Intercalation, a common type of topotactic reaction, involves the insertion of guest species into a host lattice, often a layered material, without a major disruption of the host's structure.

Layered hydrogen phosphates, such as zirconium and vanadyl phosphates, are well-known for their ability to intercalate various molecules, including amines. frontiersin.org The intercalation of amines into these layered structures can lead to an expansion of the interlayer spacing and modify the material's properties. The process is often driven by acid-base reactions between the acidic P-OH groups of the host and the basic amine guest.

While this compound itself does not possess a layered structure that would readily accommodate guest molecules in the same way as vanadyl or zirconium phosphates, the principles of host-guest chemistry are relevant. The formation of the this compound salt can be viewed as an acid-base reaction where the ethylenediamine is "intercalated" into the hydrogen phosphate network during crystallization.

The potential for topotactic conversions in this compound would likely involve reactions that preserve elements of the existing three-dimensional hydrogen-bonded network. For instance, ion-exchange reactions, if they could be carried out without dissolving the crystal, might be considered a form of topotactic conversion. In layered iron phosphates, the intercalation of ions like Li⁺ and Na⁺ occurs via a solid-solution reaction, causing an expansion of the unit cell. frontiersin.orgsdu.dksdu.dk Similar phenomena in the three-dimensional structure of this compound would depend on the presence of accessible voids and the mobility of ions within the crystal lattice. The study of amine intercalation in layered thin films of antimony phosphate has shown that the process can be complex, involving random intercalation of solvent and amine molecules. uni-muenchen.de

Table 3: Examples of Intercalation in Layered Phosphates

Host MaterialGuest SpeciesObserved PhenomenaReference
Layered Iron PhosphateLi⁺, Na⁺Solid-solution reaction, unit cell expansion. frontiersin.orgsdu.dksdu.dk
Antimony Phosphate Thin Filmsn-ButylamineRandom intercalation of solvent and amine. uni-muenchen.de
Vanadyl PhosphatesK⁺Ion exchange leading to altered cycling stability in batteries. researchgate.net

Exploration of Advanced Materials Research Applications

Design of Nanoporous Organic Solids and Host-Guest Systems

The design of nanoporous organic solids and host-guest systems is a cornerstone of supramolecular chemistry, focusing on the creation of materials with precisely defined cavities capable of encapsulating smaller 'guest' molecules. rsc.orgnih.gov These systems are held together by non-covalent interactions such as hydrogen bonding, ionic interactions, and van der Waals forces. ufl.edu The ethylenediammonium cation, with its potential for strong hydrogen bonding via its ammonium (B1175870) groups, and the hydrogen phosphate (B84403) anion, also a potent hydrogen bond donor and acceptor, theoretically make ethylenediammonium hydrogen phosphate a candidate for constructing such frameworks.

In host-guest chemistry, the larger 'host' molecule possesses a cavity that selectively binds a smaller 'guest' molecule. ufl.edu This interaction can be highly specific, a phenomenon known as molecular recognition. ufl.edu While specific research on this compound as a primary building block for nanoporous solids is not prominent, the use of organic cations in templating the synthesis of porous materials is a well-established concept. rsc.orgresearchgate.netresearchgate.netnumberanalytics.com Organic cations can direct the structure of inorganic frameworks, leading to materials with tailored pore sizes and functionalities. For instance, various organic diamines have been used to create salts with phosphonopropionic acid, resulting in three-dimensional hydrogen-bonded supramolecular structures. nih.gov

The ethylenediammonium dication itself has been studied in the formation of crystalline complexes with various anions, where it participates in extensive hydrogen-bonding networks. nih.gov This inherent ability to form ordered, hydrogen-bonded structures is a critical prerequisite for designing nanoporous materials. The general principle involves the self-assembly of molecular components into a stable, porous network. The dimensions and chemical nature of the pores can be tuned by modifying the organic and inorganic components.

Table 1: Examples of Host-Guest Systems and Nanoporous Materials

Host Molecule/FrameworkGuest Molecule/ApplicationKey Interactions
CyclodextrinsVarious organic moleculesHydrophobic interactions, van der Waals forces researchgate.net
Metal-Organic Frameworks (MOFs)Gases (e.g., H₂), small moleculesCoordination bonds, van der Waals forces ufl.edu
Pillar[n]arenesNitriles, alkyl chainsC-H···π interactions, hydrogen bonding
ZeolitesWater, small hydrocarbonsIon-dipole, van der Waals forces

This table presents general examples of host-guest systems and is not specific to this compound.

Catalysis Research (e.g., as a component in catalytic systems)

While direct catalytic applications of this compound are not widely reported, the catalytic potential of related ammonium phosphate compounds has been explored. For instance, diethylammonium (B1227033) hydrogen phosphate has been utilized as a catalyst in the synthesis of 2,4,5-trisubstituted imidazoles. rsc.org Furthermore, nano α-Al2O3 supported ammonium dihydrogen phosphate has been demonstrated as a heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. google.com These examples suggest that the combination of an ammonium cation and a phosphate anion can confer catalytic activity.

The catalytic action of such compounds often stems from their Brønsted acidity, where the ammonium ion can act as a proton donor. In the case of this compound, the presence of two ammonium groups could potentially offer interesting acidic properties. The phosphate component can also participate in catalytic cycles, for example, through substrate-assisted catalysis mechanisms proposed for the hydrolysis of phosphate monoester dianions. mdpi.com

The use of metallic phosphate condensation catalysts, which can include various ammonium phosphates, is known in industrial processes for amine synthesis. google.com Organophosphates are also versatile substrates and can act as directing groups in transition-metal-catalyzed C-H bond activation. mdpi.com Although speculative, this compound could theoretically serve as a bifunctional catalyst, where the ammonium and phosphate moieties participate in different steps of a reaction mechanism.

Table 2: Examples of Catalytic Systems Involving Phosphate or Ammonium Moieties

Catalyst SystemReaction TypeRole of Phosphate/Ammonium
Diethylammonium hydrogen phosphateSynthesis of trisubstituted imidazolesBrønsted acid catalyst rsc.org
NH₄H₂PO₄/Al₂O₃Synthesis of pyran derivativesHeterogeneous acid catalyst google.com
Phosphate-based systemsHydrolysis of phosphate estersSubstrate-assisted catalysis mdpi.com
Metallic phosphate catalystsAmine condensationCondensation catalyst google.com

This table provides examples of related catalytic systems to infer the potential role of this compound.

Role in Energy Storage Materials Development (e.g., Phosphate-Based Electrode Materials)

Phosphate-based materials are of significant interest in the development of energy storage devices, particularly as electrode materials for lithium-ion and sodium-ion batteries. nih.govgoogle.comrsc.org These materials are valued for their structural stability, which can lead to long cycle life and enhanced safety. The introduction of organic cations into phosphate frameworks can influence their electrochemical properties.

While there is no direct evidence of this compound being used as an electrode material, research on related compounds provides some insights. An electrochemical study of ammonium dihydrogen phosphate on magnesium and magnesium alloy electrodes has been conducted to understand the formation of struvite, which has implications for phosphorus recovery and potentially for battery chemistry. psu.edud-nb.infopsu.edu The thermal decomposition of ammonium phosphates is also a relevant area of study, as it can lead to the formation of simple metal phosphates that could be used in batteries. mdpi.comresearchgate.netresearchgate.net

Ammonium phosphates, in a more general sense, have been considered as potential hydrogen storage materials due to their high hydrogen content. researchgate.net The hydrogen can potentially be released through hydrolysis in the presence of a suitable catalyst. researchgate.net

In the context of lithium-ion batteries, phosphate-based materials like lithium iron phosphate (LiFePO₄) are well-established cathodes. The search for new phosphate-based electrode materials is ongoing, with a focus on improving energy density and rate capability. nih.gov Organic phosphates have also been investigated as electrolyte additives to enhance battery safety and performance. researchgate.netrsc.orgnih.gov The presence of the ethylenediammonium cation in a phosphate structure could influence ion transport and structural stability, though further research is needed to substantiate this.

Table 3: Research on Related Phosphate Compounds in Energy Storage

Compound/Material ClassApplication AreaKey Findings/Potential Role
Ammonium Dihydrogen PhosphateElectrochemical studies on Mg electrodesFormation of precipitates, influence on corrosion rates psu.edud-nb.infopsu.edu
Ammonium Phosphates (general)Hydrogen StorageHigh stoichiometric hydrogen content researchgate.net
Phosphate Framework MaterialsCathodes for Na-ion BatteriesHigh structural stability, rich structural diversity nih.gov
Organic Phosphates (e.g., EEP)Electrolyte Additives for Li-ion BatteriesFlame retardant, improved cycling stability researchgate.netrsc.org

This table highlights research on compounds related to this compound to suggest its potential in energy storage applications.

Q & A

Q. What are the optimal synthesis conditions for ethylenediammonium hydrogen phosphate single crystals, and how does stoichiometry affect crystallinity?

Single crystals are typically synthesized by slow evaporation of aqueous solutions containing potassium dihydrogen phosphate and ethylenediamine in a 2:1 molar ratio. Maintaining a pH of ~7.8–8.5 and room temperature promotes crystallization . Deviations in stoichiometry (e.g., excess ethylenediamine) can lead to impurities or distorted crystal lattices, necessitating precise molar control via titration .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • X-ray diffraction (XRD): Resolves crystal symmetry (e.g., monoclinic P12₁/c) and lattice parameters (a = 11.803 Å, b = 10.600 Å) .
  • FTIR spectroscopy: Identifies N–H (3100–3300 cm⁻¹) and P–O (950–1100 cm⁻¹) vibrational modes .
  • Thermogravimetric analysis (TGA): Detects decomposition stages (e.g., water loss at 100–150°C, phosphate breakdown >300°C) . Purity is validated via assay (>99%) and impurity limits (e.g., Cl⁻ ≤0.001%, Fe ≤0.001%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

Aqueous solutions exhibit pH-dependent stability. At pH 7.8–8.5, the compound remains intact, but acidic conditions (pH <5) trigger protonation of HPO₄²⁻ to H₂PO₄⁻, destabilizing the lattice . Buffered solutions (e.g., ammonium acetate) are recommended for long-term storage .

Advanced Research Questions

Q. What mechanisms underlie proton conduction in this compound, and how can doping enhance conductivity?

Proton conduction is dominated by Grotthuss-type hopping via hydrogen-bonded HPO₄²⁻ networks. Doping with HPO₄²⁻ substitutes (e.g., replacing SO₄²⁻ in ethylenediammonium sulfate) introduces additional proton donors, reducing activation energy (e.g., from 0.45 eV to 0.40 eV) and increasing σ from 1.2×10⁻⁵ to 2.5×10⁻⁵ S/cm at 340–408 K . In situ impedance spectroscopy under controlled humidity is critical for mechanistic studies .

Q. How do hydrogen-bonding networks in this compound frameworks influence structural flexibility and porosity?

Ethylenediammonium cations bridge HPO₄²⁻ dimers via N–H···O bonds, forming layered frameworks (e.g., 6.5 Å thickness parallel to the c₁-c₂ plane). These layers exhibit tunable porosity (3–5 Å pore diameter) via Cd²⁺/HPO₄²⁻ ratio adjustments, enabling applications in ion exchange or gas storage . Synchrotron XRD and DFT modeling are used to map bond dynamics .

Q. What strategies resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in lattice parameters (e.g., β angles varying by ±2°) often arise from synthesis variables (e.g., evaporation rate, dopants). Redundant refinement using SHELXL-2018 with anisotropic displacement parameters and TWIN/BASF corrections improves accuracy . Comparative studies using isostructural analogs (e.g., sodium vs. potassium salts) validate structural trends .

Q. How does this compound interact with environmental matrices, and what degradation byproducts form under UV/thermal stress?

Photodegradation under UV light generates NH₄⁺, PO₄³⁻, and ethylenediamine fragments, detectable via LC-MS. Thermal decomposition (>250°C) yields NH₃, H₂O, and metaphosphates (e.g., (PO₃)₆ rings), requiring TGA-MS for real-time monitoring . Soil mobility studies show pH-dependent adsorption (Kd = 1.5–3.0 L/kg in loamy soils) .

Methodological Notes

  • Crystallography: Use SHELX suite for structure solution/refinement; apply TWIN/BASF for twinned data .
  • Conductivity: Perform impedance spectroscopy at 10 Hz–1 MHz with Au/Pt electrodes .
  • Environmental Analysis: Combine ICP-OES for phosphate quantification and FTIR for degradation tracking .

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